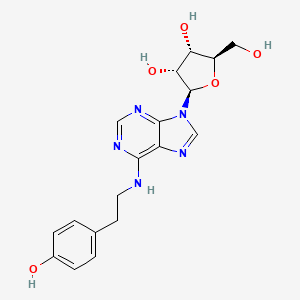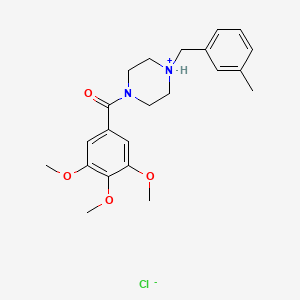
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is a chemical compound with the molecular formula C13H7Cl3NO4 It is known for its complex structure, which includes a phenol group substituted with nitro and chloro groups, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate typically involves the nitration and chlorination of phenol, followed by the introduction of the phenylcarbamate group. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated phenol is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chloro groups at the 3, 4, and 6 positions.
Carbamate Formation: The chlorinated nitrophenol is reacted with phenyl isocyanate to form the phenylcarbamate group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-amino-3,4,6-trichlorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: Phenol, 2-nitro-3,4,6-trichloro- and phenylcarbamic acid.
Scientific Research Applications
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves its interaction with biological molecules. The nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenylcarbamate group may also interact with specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-trichloro-: Similar structure but lacks the nitro and phenylcarbamate groups.
Phenol, 2-nitro-4,6-dichloro-: Similar structure but with fewer chloro groups.
Phenol, 2-nitro-3,4,6-trichloro-: Lacks the phenylcarbamate group.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is unique due to the presence of both nitro and phenylcarbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14572-56-6 |
|---|---|
Molecular Formula |
C13H7Cl3N2O4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(3,4,6-trichloro-2-nitrophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H7Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h1-6H,(H,17,19) |
InChI Key |
JHRWACNGISVENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

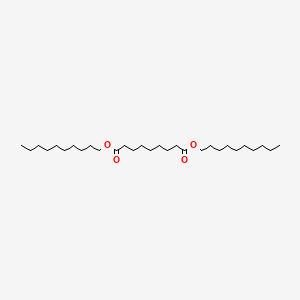
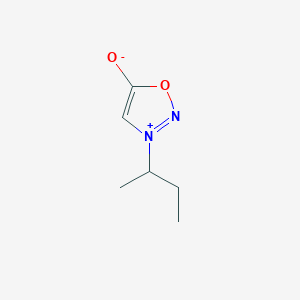


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

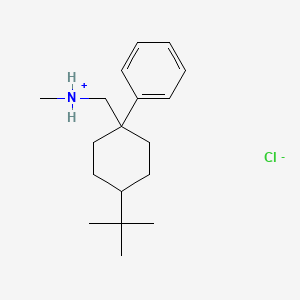
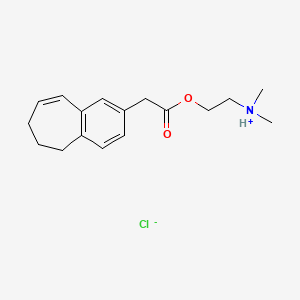
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)

